molecular formula C8H12N2O2S B1357063 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde CAS No. 919016-61-8

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde

Cat. No.: B1357063
CAS No.: 919016-61-8
M. Wt: 200.26 g/mol
InChI Key: PTTDSMSMSHGZBX-UHFFFAOYSA-N
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Description

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound is notable for its unique structure, which includes a thiazole ring substituted with dimethylamino and ethoxy groups, as well as an aldehyde functional group. It is used primarily in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with dimethylamine and ethoxy reagents under controlled conditions. One common method includes the use of thiazole-5-carbaldehyde as a starting material, which is then subjected to nucleophilic substitution reactions to introduce the dimethylamino and ethoxy groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage in π-π interactions and hydrogen bonding, while the dimethylamino and ethoxy groups can modulate the compound’s electronic properties, enhancing its binding affinity to specific targets. These interactions can influence biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Dimethylamino-4-methoxy-thiazole-5-carbaldehyde
  • 2-Dimethylamino-4-ethoxy-thiazole-5-carboxylic acid
  • 2-Dimethylamino-4-ethoxy-thiazole-5-methyl

Comparison: Compared to its analogs, 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. The ethoxy group also provides different steric and electronic effects compared to other substituents like methoxy or methyl groups, influencing the compound’s overall behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-(dimethylamino)-4-ethoxy-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-12-7-6(5-11)13-8(9-7)10(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTDSMSMSHGZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC(=N1)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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